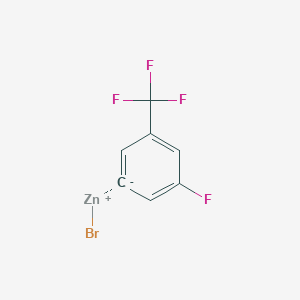
(3-Fluoro-5-(trifluoromethyl)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-5-(trifluoromethyl)phenyl bromide+Zn→(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable solvent such as THF or toluene.
Oxidative Addition: Often requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Usually facilitated by a reducing agent and a transition metal catalyst.
Major Products:
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide is used for the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Therefore, this compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the desired product.
Comparaison Avec Des Composés Similaires
- (4-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
- (3-chloro-5-(trifluoromethyl)phenyl)zinc bromide
Uniqueness: The unique combination of fluorine and trifluoromethyl groups in (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex fluorinated compounds, which are often challenging to produce using other methods.
Propriétés
Formule moléculaire |
C7H3BrF4Zn |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
BCHJJTMFZKZQFV-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C=C(C=C1C(F)(F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


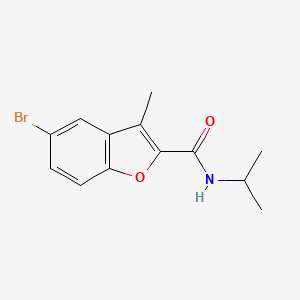
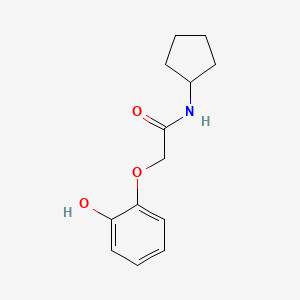
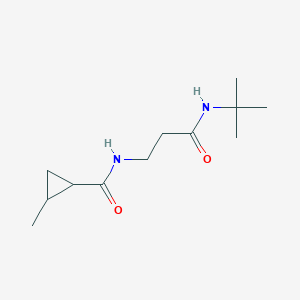
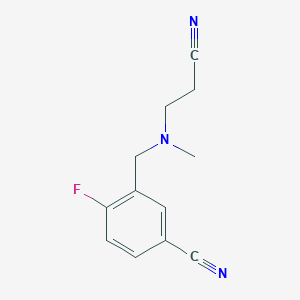
methanone](/img/structure/B14893786.png)
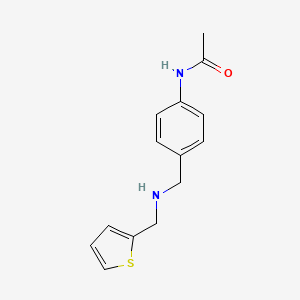
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)

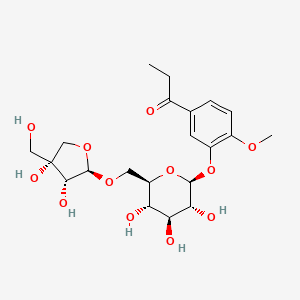

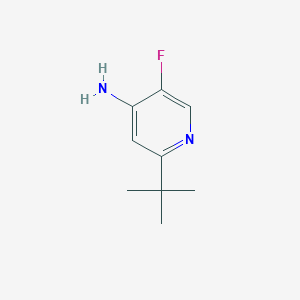
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
